molecular formula C₁₈H₁₀D₆INO₄ B1146599 N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 CAS No. 951400-21-8

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Cat. No.: B1146599
CAS No.: 951400-21-8
M. Wt: 443.27
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Description

Properties

IUPAC Name

2-[2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSRYRSFYGKES-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 typically involves multiple steps. The starting material is often 2,5-dimethoxy-4-iodobenzene, which undergoes a series of reactions to introduce the phthalimide moiety. The key steps include:

    Alkylation: The 2,5-dimethoxy-4-iodobenzene is reacted with an appropriate alkylating agent to introduce the ethyl group.

    Phthalimide Formation: The intermediate product is then reacted with phthalic anhydride under acidic or basic conditions to form the phthalimide ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)
One of the primary applications of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is as an internal standard in gas chromatography-mass spectrometry assays. The deuterated form allows for precise quantification of analytes in complex mixtures due to its distinct mass profile, which aids in the differentiation between the analyte and potential interferences in the sample matrix .

Pharmacological Research

Development of Labeled Phenethylamine Derivatives
The compound is used in the synthesis of labeled phenethylamine derivatives, which are essential for studying drug metabolism and pharmacokinetics. The deuterated label helps trace the metabolic pathways of these compounds in biological systems, providing insights into their pharmacological effects and safety profiles .

Case Studies

Study ReferenceFocus AreaFindings
Xu, Ya-Zhu; Chen, Chinpiao (2006)Labeling TechniquesDemonstrated the effectiveness of using this compound as an internal standard in GC-MS for analyzing phenethylamines.
Synthesis Protocol (Chemicalbook)Synthesis MethodologyOutlined a successful synthesis route for producing this compound from phthalic anhydride and 4-Iodo-2,5-dimethoxyphenethylamine, achieving a yield of 64% .

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 involves its interaction with molecular targets through its functional groups. The deuterium atoms provide a unique signature in spectroscopic analyses, allowing researchers to track the compound’s behavior in various environments. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6
  • CAS Number: 951400-21-8 (deuterated form); 64584-29-8 (non-deuterated form)
  • Molecular Formula: C₁₈H₁₀D₆INO₄
  • Molecular Weight : 443.27 g/mol .

Structural Features :
This compound is a deuterium-labeled derivative of N-[2-(2,5-dimethoxy-4-iodophenyl)ethyl]phthalimide. The deuterium atoms replace six hydrogens in the methoxy (-OCH₃) groups, enhancing its utility in isotopic tracing and pharmacokinetic studies. The core structure includes a phthalimide moiety linked to a substituted phenethylamine backbone, featuring iodine at the 4-position and methoxy groups at the 2- and 5-positions .

Applications: Primarily used as a stable isotope-labeled standard in mass spectrometry for quantifying its non-deuterated counterpart in biological matrices. It also serves as a precursor in synthesizing radiolabeled analogs (e.g., for 5-HT receptor studies) due to its structural similarity to psychoactive phenethylamines like 2C-I (2,5-dimethoxy-4-iodophenethylamine) .

Comparison with Structurally Similar Compounds

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide

  • CAS: 64584-29-8 (non-deuterated form).
  • Molecular Formula: C₁₈H₁₆NO₄.
  • Key Differences :
    • Lacks iodine at the 4-position and deuterium labeling.
    • Used as an intermediate in synthesizing 2C-I, a psychoactive phenethylamine .

3-Chloro-N-phenyl-phthalimide

  • CAS: Not specified (see ).
  • Molecular Formula: C₁₄H₈ClNO₂.
  • Structural Contrasts :
    • Contains a chlorine atom at the 3-position instead of iodine.
    • Substituted with a phenyl group rather than a dimethoxy-phenethyl chain.
  • Applications: Used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer. Unlike the deuterated compound, it lacks bioactivity relevant to neurotransmitter systems .

2C-I (2,5-Dimethoxy-4-iodophenethylamine)

  • CAS : 69587-11-5.
  • Molecular Formula: C₁₀H₁₄INO₂.
  • Relationship: The deuterated phthalimide derivative serves as a synthetic precursor to 2C-I via hydrazine-mediated deprotection. 2C-I is a potent 5-HT₂A/₂C receptor agonist with hallucinogenic properties .
  • Pharmacological Distinction :
    While 2C-I directly interacts with serotonin receptors, the phthalimide-d6 derivative is metabolically inert and used for analytical purposes.

Comparison with Functional Analogs in 5-HT Receptor Studies

Spiperone (5-HT₁A Selective Antagonist)

  • CAS : 749-02-0.
  • Relevance :
    Spiperone exhibits >100-fold selectivity for 5-HT₁A over 5-HT₁B receptors. In contrast, the phthalimide-d6 compound lacks direct receptor binding but may serve as a tracer in competitive binding assays when conjugated to radiolabels .

1-(m-Trifluoromethylphenyl)piperazine (TFMPP, 5-HT₁B Agonist)

  • CAS : 15532-75-7.
  • Functional Contrast :
    TFMPP shows 65-fold selectivity for 5-HT₁B receptors. The deuterated phthalimide derivative’s iodine and methoxy substituents may mimic the electron-rich aromatic systems of selective 5-HT ligands, though its phthalimide backbone limits direct receptor engagement .

Isotopic Comparison: Deuterated vs. Non-Deuterated Forms

Property This compound Non-Deuterated Analog
Molecular Weight 443.27 g/mol 437.18 g/mol
Isotopic Purity ≥98% deuterated at methoxy groups N/A
Metabolic Stability Enhanced due to deuterium kinetic isotope effect Lower
Analytical Utility Internal standard in LC-MS/MS Analyte in drug screens
Synthetic Complexity Higher (requires deuterated reagents) Lower

Research Findings and Data

Receptor Binding Hypotheses

  • The deuterated phthalimide’s iodine and methoxy groups may contribute to π-π stacking and hydrogen bonding in receptor pockets, though empirical data are lacking .

Biological Activity

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is a stable isotope-labeled compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C18_{18}H10_{10}D6_6INO4_4
  • Molecular Weight : 443.27 g/mol
  • CAS Number : 951400-21-8

The presence of deuterium atoms in this compound enhances its stability and utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking of biological processes.

Synthesis

The synthesis of this compound typically involves:

  • Alkylation : Reacting 2,5-dimethoxy-4-iodobenzene with an ethylating agent.
  • Phthalimide Formation : The intermediate is then treated with phthalic anhydride under acidic or basic conditions.

This multi-step synthesis allows for the introduction of the phthalimide moiety, which is essential for its biological activity.

This compound interacts with various biological targets due to its functional groups. The deuterium labeling provides a unique signature that facilitates the study of molecular interactions in complex biological systems. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or modulate enzyme activity, influencing metabolic pathways.
  • Receptor Binding : It can engage with specific receptors, potentially altering physiological responses.

Case Studies and Research Findings

  • Neuropharmacology :
    • Research indicates that compounds similar to this compound exhibit activity at serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating psychiatric conditions .
  • Metabolic Studies :
    • In metabolic tracing studies, the stable isotope labeling allows for detailed tracking of the compound's fate within biological systems, providing insights into metabolic pathways and drug metabolism .
  • Cancer Research :
    • Preliminary studies have indicated that derivatives of this compound may affect cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Comparative Analysis

A comparison with similar compounds highlights the unique advantages of using this compound:

Compound NameStructure SimilarityBiological ActivityUnique Feature
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimideHighModerateStable isotope labeling
2,5-Dimethoxy-4-iodoamphetamine (DOI)ModerateHigh (psychoactive effects)Non-deuterated
PhthalimideLowVariableParent compound

Applications in Research

This compound is utilized across various research domains:

  • Analytical Chemistry : Serves as a reference standard in NMR spectroscopy for studying molecular structures.
  • Pharmacokinetics : Used to understand drug metabolism and distribution.
  • Material Science : Investigated for potential applications in developing new materials due to its unique chemical properties .

Q & A

Q. Answer :

  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., iodination at the 4-position) and phthalimide integrity. Deuterium incorporation is evidenced by signal absence in ¹H-NMR .
  • HRMS : Validates molecular formula (C₁₈H₁₃D₆INO₄) and isotopic purity (>97% d6) via exact mass analysis .
  • HPLC-DAD : Detects non-deuterated impurities using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced: What are common synthetic challenges in preparing deuterated phenethylamine derivatives, and how are they addressed?

Q. Answer :

  • Challenge 1 : Isotopic scrambling during iodination or acidic workup.
    • Mitigation : Use mild iodination conditions (e.g., ICl in acetic acid at 0–5°C) and avoid prolonged exposure to strong acids .
  • Challenge 2 : Low hydrazine cleavage efficiency in phthalimide deprotection.
    • Mitigation : Optimize reaction time (4–6 hours) and stoichiometry (hydrazine hydrate in 2:1 molar excess) to minimize byproducts like 1,4-dihydroxyphthalizine .
  • Challenge 3 : Deuterium loss during purification .
    • Mitigation : Use aprotic solvents (e.g., IPA) for recrystallization and avoid high-temperature drying .

Basic: What safety protocols are critical when handling this iodinated compound?

Q. Answer :

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact with iodinated aromatic compounds .
  • Light sensitivity : Store in amber glass vials under inert gas (N₂/Ar) to prevent photodecomposition of the iodine substituent .
  • Waste disposal : Collect halogenated waste separately and neutralize hydrazine byproducts with dilute HCl before disposal .

Advanced: How does deuterium substitution influence interactions with cytochrome P450 enzymes?

Q. Answer :

  • Mechanism : Deuterium at the ethyl β-position reduces the rate of C-H (C-D) bond cleavage during oxidation, as shown in in silico docking studies and enzyme kinetics .
  • Experimental validation : Comparative metabolism studies using human CYP2D6 isoforms show a 2–3-fold decrease in Vₘₐₓ for the deuterated compound, confirming slowed dealkylation .
  • Implications : Enhanced metabolic stability prolongs half-life in vivo, making the deuterated analog a valuable tracer in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6
Reactant of Route 2
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

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